Pentyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate
Description
Pentyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate is a synthetic quinoline derivative characterized by a substituted aromatic core. The quinoline scaffold features a chlorine atom at position 6, a 4-methylphenyl group at position 2, and a pentyl ester moiety at position 2. This structural configuration confers distinct physicochemical properties, including enhanced lipophilicity compared to shorter-chain esters (e.g., methyl or ethyl derivatives) due to the pentyl group . For example, methyl and isobutyl esters of structurally similar quinolinecarboxylates exhibit molecular weights ranging from 309.34 to 466.31 g/mol, with variations in solubility and melting points depending on substituents .
Properties
CAS No. |
355421-10-2 |
|---|---|
Molecular Formula |
C22H22ClNO2 |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
pentyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C22H22ClNO2/c1-3-4-5-12-26-22(25)19-14-21(16-8-6-15(2)7-9-16)24-20-11-10-17(23)13-18(19)20/h6-11,13-14H,3-5,12H2,1-2H3 |
InChI Key |
YAOANGHVRCQWAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate typically involves a multi-step process. One common method starts with the preparation of 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid. This intermediate is then esterified with pentanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC) until completion, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Pentyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thio-substituted quinoline derivatives.
Scientific Research Applications
Pentyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and dyes.
Mechanism of Action
The mechanism of action of Pentyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ester Group Effects
- Pentyl vs.
- Acid vs. Ester Functionality: The carboxylic acid derivative (e.g., 6-chloro-2-(4-isopropylphenyl)quinoline-4-carboxylic acid) exhibits lower solubility in organic solvents but higher reactivity in salt formation .
Substituent Influence
- 4-Methylphenyl vs.
- Chlorine Position : Chlorine at C6 (common across all analogs) contributes to steric hindrance and electronic effects, influencing binding affinity in receptor-ligand interactions.
Crystallinity and Stability
- Methyl and ethyl esters demonstrate higher crystallinity, as evidenced by X-ray diffraction studies (e.g., ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate) .
- Compounds with bulkier substituents (e.g., isobutyl) show reduced melting points due to disrupted packing efficiency .
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